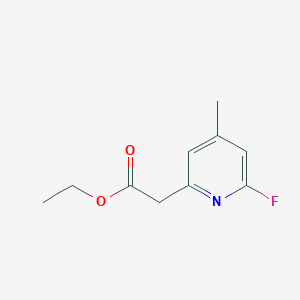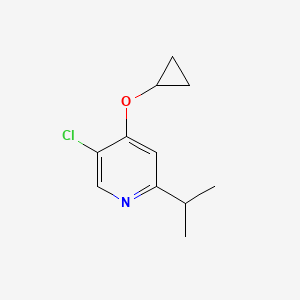![molecular formula C14H18Cl2N2O B14840116 4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-2,7-diazaspiro[45]decan-1-one hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a diaza (two nitrogen atoms) component
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of a chlorophenyl derivative with a diazaspiro compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can modulate inflammatory pathways and potentially offer therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure but may have different substituents, leading to variations in their chemical properties and applications.
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride: Another compound with a similar core structure but different substituents, offering distinct biological activities.
Uniqueness
4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical properties and enhances its potential as an enzyme inhibitor. This makes it a valuable compound for research in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C14H18Cl2N2O |
|---|---|
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-12-5-2-1-4-10(12)11-8-17-13(18)14(11)6-3-7-16-9-14;/h1-2,4-5,11,16H,3,6-9H2,(H,17,18);1H |
Clé InChI |
ZPGKRYOREXHUSS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC1)C(CNC2=O)C3=CC=CC=C3Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


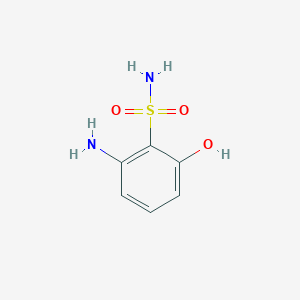
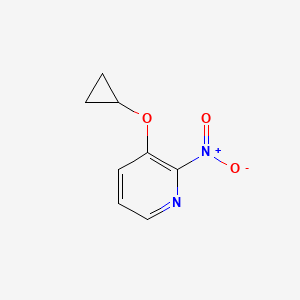
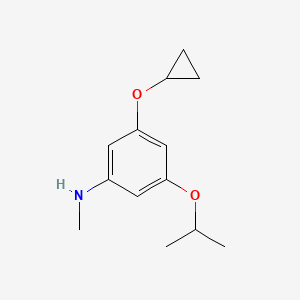



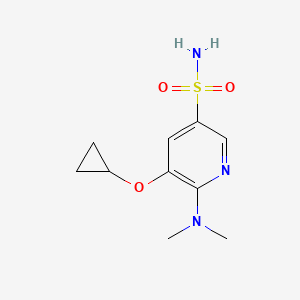

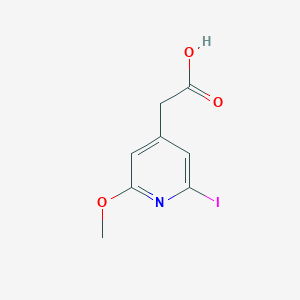
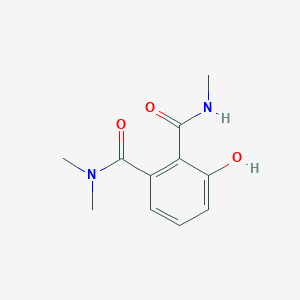
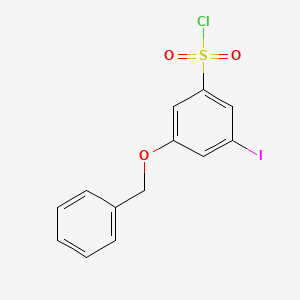
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
